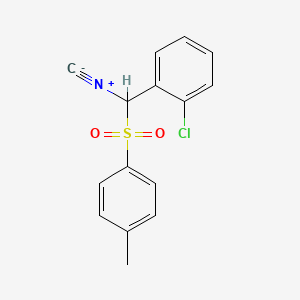

1-Chloro-2-(isocyano(tosyl)methyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-11-7-9-12(10-8-11)20(18,19)15(17-2)13-5-3-4-6-14(13)16/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTNCTIKOLHDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378066 | |

| Record name | 1-Chloro-2-(isocyano(tosyl)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029104-34-4 | |

| Record name | 1-Chloro-2-(isocyano(tosyl)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"stability and storage of substituted tosylmethyl isocyanides"

An In-depth Technical Guide to the Stability and Storage of Substituted Tosylmethyl Isocyanides

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted p-toluenesulfonylmethyl isocyanides (TosMICs) are exceptionally versatile C1 synthons in modern organic synthesis, pivotal for the construction of complex heterocyclic scaffolds such as oxazoles, imidazoles, and pyrroles.[1][2] Their utility is derived from a unique trifecta of functional groups: a reactive isocyanide, an acidic α-carbon, and a superb sulfonyl leaving group.[1][3] However, the very reactivity that makes these reagents powerful also renders them susceptible to degradation if not handled and stored with meticulous care. Inconsistent reagent quality is a frequent, though often overlooked, cause of poor yields and reaction failures. This guide provides an in-depth analysis of the factors governing the stability of substituted TosMICs, offering field-proven protocols for their storage, handling, and quality assessment to ensure reproducibility and success in research and development settings.

The Chemical Basis of TosMIC Reactivity and Instability

To master the handling of substituted TosMICs, one must first appreciate the inherent chemical properties that dictate their behavior. The molecule's architecture is a delicate balance of reactivity.

-

The Isocyanide Group (-N≡C): This functional group is the linchpin of TosMIC's synthetic utility. The carbon atom exhibits carbene-like reactivity and serves as an electrophilic center, readily participating in cycloadditions and α-addition reactions.[2][3]

-

The Acidic α-Carbon: Positioned between two powerful electron-withdrawing groups (sulfonyl and isocyanide), the α-proton is remarkably acidic for a carbon acid, with a pKa of approximately 14.[3][4] This allows for easy deprotonation by common bases (e.g., t-BuOK, NaH) to form a nucleophilic carbanion, which is the initiating step in many of its characteristic reactions.[3][5]

-

The Tosyl Group (-SO₂Ar): This group serves two primary purposes. First, it activates the α-proton, and second, it functions as an excellent leaving group (as p-toluenesulfinic acid) in the final aromatization step of many heterocycle syntheses.[1][3]

This very combination of features creates vulnerabilities. The electrophilic isocyanide carbon is susceptible to nucleophilic attack by water, while the acidic α-proton makes the molecule highly reactive towards bases and sensitive to protic contaminants.

Caption: Core functional components of a substituted TosMIC molecule.

Critical Factors Governing Stability and Degradation

While the parent, unsubstituted TosMIC is often described as a stable solid at room temperature, this generalization can be misleading, especially for its substituted derivatives and under practical laboratory conditions.[6][7] Several environmental factors can initiate degradation pathways that compromise reagent integrity.

Moisture: The Primary Culprit

Moisture is the most significant threat to the stability of TosMICs.[8][9][10] The reagent is hygroscopic and can readily decompose upon exposure to moist air or water.[10]

-

Causality (Hydrolysis): The isocyanide functional group is susceptible to hydrolysis. Water can act as a nucleophile, attacking the isocyanide carbon. This process is often accelerated by trace acidic or basic impurities. The ultimate products are the corresponding N-formamide and p-toluenesulfinic acid, which are inactive in most desired TosMIC reactions and can interfere with reaction pathways. For this reason, using anhydrous solvents and maintaining an inert atmosphere during reactions is non-negotiable.[5]

Temperature: A Catalyst for Decomposition

Elevated temperatures can significantly accelerate the degradation of isocyanides.

-

Causality (Thermal Decomposition): While many isocyanides are known to be thermally unstable, substituted TosMICs have a specific, documented sensitivity.[8] Procedures in Organic Syntheses explicitly recommend avoiding heating substituted TosMICs above 35-40°C to ensure a margin of safety, noting that thermal instability is pronounced at temperatures above 80°C.[11] This degradation can involve complex pathways, including polymerization or rearrangement of the isocyanide group. Therefore, long-term storage should always be under refrigeration, and reactions should be conducted with careful temperature control.

Light and Air

Some suppliers note that TosMIC is sensitive to light and air.[9]

-

Causality (Oxidation/Photodecomposition): While less mechanistically defined in the literature than hydrolysis, sensitivity to oxygen and light is a common trait for many reactive organic reagents. Oxidative pathways could potentially target the sulfonyl group or the isocyanide. It is best practice to store TosMICs in amber or opaque containers and to blanket the reagent with an inert gas like nitrogen or argon.

Caption: Key environmental factors leading to the degradation of TosMICs.

Gold Standard Protocols for Storage and Handling

Adherence to strict storage and handling protocols is paramount for preserving the integrity of substituted TosMICs.

Long-Term Storage

For any substituted TosMIC reagent intended to be kept for more than a few days, the following protocol must be followed.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation pathways.[9][10] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents slow degradation from atmospheric moisture and oxygen.[12] |

| Container | Tightly sealed, opaque/amber glass bottle | Protects from moisture ingress and light exposure.[9][12] |

| Location | Dry, well-ventilated, away from acids | Prevents contact with incompatible materials that can catalyze decomposition.[9] |

Experimental Handling: A Step-by-Step Workflow

The following procedure ensures the reagent is not compromised during transfer and use in a reaction.

-

Equilibration: Before opening, allow the refrigerated container to warm to ambient room temperature over 30-60 minutes.

-

Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid reagent upon opening the container, which is a primary source of contamination.

-

-

Inert Atmosphere Transfer: If possible, perform the weighing and transfer inside a glovebox. If a glovebox is unavailable, create a positive pressure of inert gas (nitrogen or argon) over the reagent by inserting a needle connected to a gas line into the container's septum or headspace.

-

Dispensing: Use a clean, dry spatula to quickly transfer the desired amount of the solid to a tared, oven-dried flask already under an inert atmosphere.

-

Resealing: Immediately and securely reseal the main container. Purge the headspace with inert gas before tightening the cap and wrapping the seal with Parafilm® for extra protection.

-

Solvent Use: Always use anhydrous solvents, preferably freshly distilled or from a solvent purification system, for preparing TosMIC solutions.[5][8] Solutions are generally not stable for long periods and should be prepared fresh for each reaction.

Quality Control: How to Validate Your Reagent

Before committing a valuable substrate to a reaction, it is prudent to verify the quality of the TosMIC reagent, especially if the bottle is old or has been opened multiple times.

Physical Inspection

-

Appearance: High-purity TosMIC should be a colorless or off-white crystalline solid.[4][6] A significant yellow or brown discoloration, or a sticky, clumpy appearance, suggests the presence of impurities or moisture-induced degradation.

Protocol: Purity Assessment by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assessing purity.

-

Sample Preparation: Dissolve a small sample (5-10 mg) of the TosMIC reagent in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Spectral Analysis:

-

Confirm Key Signals: For the parent TosMIC in CDCl₃, look for the characteristic signals: a singlet for the tosyl methyl protons (~2.45 ppm), a singlet for the α-methylene protons (~4.5-4.7 ppm, this will be absent in α-substituted derivatives), and the aromatic protons in the ~7.4-7.9 ppm region. The α-proton signal in substituted TosMICs will shift accordingly.

-

Look for Impurities:

-

N-formamide Precursor: The presence of the corresponding formamide (Tos-CH(R)-NHCHO) is a common impurity from incomplete synthesis. Look for a distinct formyl proton signal around 8.0-8.2 ppm and an N-H proton.

-

p-Toluenesulfinic Acid: A hydrolysis byproduct. Its signals may be broad and could overlap with other peaks, but its presence indicates significant water contamination.[3]

-

Water: A broad singlet, typically around 1.5-1.6 ppm in CDCl₃, but its position is highly variable.

-

-

Caption: Decision workflow for assessing the quality of a TosMIC reagent.

Safety Precautions: Handling with Respect

Isocyanides as a class are toxic, and TosMICs are no exception. They must be handled with appropriate engineering controls and personal protective equipment.

-

Toxicity: TosMIC is classified as toxic if inhaled or in contact with skin and is fatal if swallowed.[9]

-

Handling: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[9][10]

-

Waste: Dispose of all chemical waste, including contaminated consumables, in accordance with institutional and local regulations.

-

Hazardous Decomposition: In case of fire, be aware that combustion produces highly toxic fumes, including oxides of nitrogen and sulfur, and hydrogen cyanide.[10]

By understanding the chemical vulnerabilities of substituted tosylmethyl isocyanides and implementing the rigorous storage, handling, and verification protocols outlined in this guide, researchers can ensure the integrity of these powerful reagents, leading to more reliable, reproducible, and successful synthetic outcomes.

References

-

Organic Syntheses Procedure, α-TOSYLBENZYL ISOCYANIDE. Available at: [Link]

-

Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Available at: [Link]

-

Varsal Chemical. TosMIC Whitepaper. Available at: [Link]

-

Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Indo American Journal of Pharmaceutical Sciences, 06(10). Available at: [Link]

-

Wikipedia. TosMIC. Available at: [Link]

-

Shaikh, I. R., et al. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6885-6891. Available at: [Link]

-

PubChem. Tosylmethyl isocyanide. Available at: [Link]

-

ResearchGate. p-Toluenesulfonylmethyl Isocyanide (TosMIC). Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Available at: [Link]

-

Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Available at: [Link]

-

van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. Available at: [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. varsal.com [varsal.com]

- 4. TosMIC - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. guidechem.com [guidechem.com]

Aryl-Substituted TosMIC Reagents: A Technical Guide to Synthesis and Application in Modern Heterocyclic Chemistry

Abstract

Since its advent, p-toluenesulfonylmethyl isocyanide (TosMIC) has emerged as a cornerstone reagent in synthetic organic chemistry, prized for its versatility in constructing complex molecular architectures, particularly five-membered heterocycles.[1][2] This guide delves into the next evolution of this powerful tool: aryl-substituted TosMIC reagents (Ar-TosMIC). The introduction of an aryl group at the α-carbon dramatically expands the synthetic utility, allowing for the direct installation of aryl moieties into target structures, a feature of paramount importance in medicinal chemistry and materials science. We will explore the robust synthesis of these advanced reagents, dissect their core reactivity, and provide detailed, field-proven protocols for their application in the regioselective synthesis of highly substituted imidazoles and oxazoles. This document is intended for researchers, chemists, and drug development professionals seeking to leverage Ar-TosMIC reagents to accelerate their synthetic programs.

The Strategic Advantage of α-Aryl Substitution

The classical TosMIC reagent is a trifecta of functionality: an isocyano group for cycloadditions, a tosyl group acting as both an activating group and an excellent leaving group, and an acidic α-carbon that is readily deprotonated.[3][4] This unique combination enables a wide array of transformations, including the synthesis of nitriles, ketones, and a variety of heterocycles.[5][6]

Substituting one of the acidic protons with an aryl group (Ar-TosMIC) retains the fundamental reactivity while introducing a critical new capability: the direct and regioselective incorporation of an aryl substituent at what will become the C5 position of imidazoles or oxazoles. This is a significant advantage over multi-step sequences that would otherwise be required to install such functionality.

The core reactivity stems from the deprotonation of the remaining α-carbon proton to form a stabilized carbanion. This nucleophile then engages with electrophiles, initiating a cascade of reactions that culminates in the formation of a heterocyclic ring.

Figure 1: Core reactivity manifold of aryl-substituted TosMIC reagents.

Synthesis of Aryl-Substituted TosMIC Reagents

A robust and scalable synthesis of Ar-TosMIC reagents is critical for their widespread adoption. While several methods exist, the most efficient and general route involves the dehydration of an N-(α-tosylarylmethyl)formamide intermediate.[7] This precursor is readily prepared from an aromatic aldehyde, formamide, and p-toluenesulfinic acid in a one-pot reaction.

The causality behind this specific choice of reactants is elegant: the reaction is catalyzed by HCl, generated in situ from the reaction between formamide and an activating agent like trimethylsilyl chloride (TMSCl). TMSCl also serves as a potent water scavenger, driving the equilibrium towards the formation of an iminium ion, which is then trapped by the sulfinic acid nucleophile to generate the desired formamide precursor in high yield.[7]

Figure 2: General workflow for the synthesis of Ar-TosMIC reagents.

Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide

This protocol is adapted from a robust procedure that demonstrates the efficiency of the formamide dehydration route.[7] It is a self-validating system where the purity of the intermediate directly impacts the success of the final dehydration step.

Step A: Preparation of N-(α-tosylbenzyl)formamide

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add benzaldehyde (1.0 equiv), formamide (2.2 equiv), p-toluenesulfinic acid (1.0 equiv), and acetonitrile (5 vol).

-

Catalyst Addition: Cool the resulting slurry to 0°C. Slowly add trimethylsilyl chloride (TMSCl, 1.1 equiv) via syringe, ensuring the internal temperature does not exceed 10°C. Causality: The slow addition manages the exotherm and the in-situ generation of the HCl catalyst.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS until the aldehyde is consumed.

-

Workup and Isolation: Cool the reaction to 0°C and quench by the slow addition of water. The product will precipitate as a white solid. Collect the solid by filtration, wash with a cold mixture of tert-butyl methyl ether (TBME) and water, and dry under vacuum. The N-(α-tosylbenzyl)formamide is typically obtained in >90% yield and can be used in the next step without further purification.[7]

Step B: Dehydration to α-Tosylbenzyl Isocyanide

-

Setup: To a flame-dried flask under a nitrogen atmosphere, add the N-(α-tosylbenzyl)formamide (1.0 equiv) and anhydrous dichloromethane (DCM, 10 vol). Cool the solution to -10°C.

-

Dehydrating Agent: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) to the solution.

-

Base Addition: After stirring for 15 minutes, add triethylamine (Et₃N, 3.0 equiv) dropwise over 30 minutes, maintaining the temperature below 0°C. Causality: Triethylamine acts as both a base to neutralize the generated HCl and a catalyst for the dehydration process.

-

Reaction and Quench: Stir the reaction at 0°C for 1-2 hours. Once complete, carefully pour the reaction mixture into a vigorously stirred biphasic mixture of ice-water and DCM.

-

Extraction and Purification: Separate the organic layer. Wash sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., TBME/hexanes) to yield the final aryl-substituted TosMIC reagent as a stable, crystalline solid.

Application in Polysubstituted Imidazole Synthesis

One of the most powerful applications of Ar-TosMIC reagents is in the one-pot synthesis of 1,4,5-trisubstituted imidazoles, a core motif in many pharmaceutical agents.[8][9] This is an extension of the classic van Leusen three-component reaction (vL-3CR).[5] The reaction proceeds by generating an imine in situ from an aldehyde and a primary amine, which is then trapped by the Ar-TosMIC carbanion.

The mechanism involves a base-mediated [3+2] cycloaddition. The initial nucleophilic attack of the Ar-TosMIC anion on the imine carbon is followed by a 5-endo-trig cyclization. The resulting imidazoline intermediate then undergoes base-promoted elimination of p-toluenesulfinic acid to afford the aromatic imidazole product.[5][8] The regiochemistry is predictable: the amine component defines the N-1 substituent, the aldehyde component defines the C-4 substituent, and the Ar-TosMIC reagent provides the C-5 aryl substituent.[10][11]

Figure 3: Simplified mechanism for the van Leusen Imidazole Synthesis.

Experimental Protocol: One-Pot Synthesis of a 1,4,5-Trisubstituted Imidazole

This protocol is based on the mild and efficient conditions developed for synthesizing highly functionalized imidazoles.[9]

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in a suitable solvent such as methanol or N,N-dimethylformamide (DMF) (5 vol). Stir at room temperature for 30-60 minutes to facilitate in situ imine formation.

-

Reagent Addition: Add the aryl-substituted TosMIC reagent (1.05 equiv) to the solution, followed by a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Reaction: Heat the mixture to 60-80°C and monitor by TLC or LC-MS. Reactions are typically complete within 2-6 hours. Causality: The base serves two roles: promoting the final elimination step and deprotonating the Ar-TosMIC reagent to form the reactive nucleophile.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. The product often precipitates and can be collected by filtration. If it remains in solution, extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the pure 1,4,5-trisubstituted imidazole.

| Aldehyde Component | Amine Component | Ar-TosMIC (Ar =) | Product Substitution Pattern | Typical Yield Range |

| Benzaldehyde | Benzylamine | Phenyl | 1-benzyl-4,5-diphenyl-1H-imidazole | 70-85% |

| 4-Methoxybenzaldehyde | Cyclohexylamine | Phenyl | 1-cyclohexyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole | 75-90% |

| Pyruvaldehyde | Methylamine | Phenyl | 1,4-dimethyl-5-phenyl-1H-imidazole | 65-75%[8] |

| Glyoxylic Acid | (R)-α-Methylbenzylamine | Phenyl | 1-((R)-1-phenylethyl)-5-phenyl-1H-imidazole-4-carboxylic acid | >80%[9] |

Table 1: Scope of the Ar-TosMIC based van Leusen Imidazole Synthesis.

Application in Substituted Oxazole Synthesis

Parallel to imidazole synthesis, Ar-TosMIC reagents are highly effective for the preparation of 4,5-disubstituted oxazoles directly from aldehydes.[3][9] The mechanism is analogous, but instead of an imine, the Ar-TosMIC carbanion attacks the aldehyde carbonyl. The resulting adduct undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the oxazole ring.[3]

This reaction is typically performed in an alcoholic solvent like methanol with a base such as K₂CO₃.[3] The protocol is experimentally simple and accommodates a wide range of functional groups on the aldehyde, making it a valuable tool for building complex molecular libraries.

Conclusion and Future Outlook

Aryl-substituted TosMIC reagents represent a significant advancement in synthetic methodology, providing a direct, efficient, and regioselective route to valuable 5-aryl substituted heterocyclic structures. The robust and scalable synthesis of these reagents from common starting materials lowers the barrier to their adoption in both academic and industrial settings. Their application in the van Leusen reaction for preparing highly decorated imidazoles and oxazoles is particularly noteworthy, offering a streamlined alternative to traditional, often lengthy, synthetic sequences.

Future research will likely focus on expanding the scope of accessible aryl substituents, developing asymmetric variants of these reactions to control stereocenters, and integrating Ar-TosMIC chemistry into automated synthesis platforms for rapid library generation in drug discovery. As the demand for complex, arylated heterocycles continues to grow, the strategic use of aryl-substituted TosMIC reagents is poised to become an indispensable part of the modern synthetic chemist's toolkit.

References

-

Organic Reactions, 2005. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Online] Available at: [Link]

-

Song, D., et al., 2020. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central. [Online] Available at: [Link]

-

Aderohunmu, D.V., et al., 2019. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Online] Available at: [Link]

-

Sisko, J., et al., 2000. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Organic Chemistry Portal. [Online] Available at: [Link]

-

Varsal Chemical, n.d. TosMIC Whitepaper. [Online] Available at: [Link]

-

Organic Syntheses, n.d. α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Online] Available at: [Link]

-

Sisko, J., et al., 2000. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Sisko, J., et al., 2000. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. [Online] Available at: [Link]

-

Salehi, P., et al., 2021. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides. RSC Publishing. [Online] Available at: [Link]

-

van Leusen, D. & van Leusen, A.M., 2004. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Online] Available at: [Link]

-

Wikipedia, n.d. Van Leusen reaction. [Online] Available at: [Link]

-

Organic Syntheses, n.d. p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses Procedure. [Online] Available at: [Link]

-

Organic Chemistry Portal, n.d. Van Leusen Reaction. [Online] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. varsal.com [varsal.com]

- 4. Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem -dibromoalkenes with arylsulfonyl methyl isocy ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10451E [pubs.rsc.org]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Van Leusen Imidazole Synthesis with Chlorinated TosMIC Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the van Leusen imidazole synthesis, with a specific focus on the theoretical and practical aspects of employing chlorinated p-toluenesulfonylmethyl isocyanide (TosMIC) derivatives. While the use of α-substituted TosMIC reagents is well-established for accessing polysubstituted imidazoles, the application of their chlorinated counterparts is a less-explored area. This document aims to provide a robust framework for researchers interested in this specific modification of a classic and powerful reaction.

Introduction: The van Leusen Imidazole Synthesis - A Cornerstone in Heterocyclic Chemistry

The van Leusen imidazole synthesis is a highly efficient and versatile method for the construction of the imidazole ring system, a privileged scaffold in medicinal chemistry.[1][2] This reaction, a [3+2] cycloaddition, typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3] The reaction is prized for its operational simplicity, broad substrate scope, and the ready availability of starting materials.[2][4]

The core reagent, TosMIC, is a multifunctional building block featuring an isocyanide group, an acidic α-carbon, and a tosyl group which serves as an excellent leaving group.[5] This unique combination of functionalities allows for the facile formation of the imidazole ring through a stepwise process.[3]

The Role and Potential of α-Substituted TosMIC Reagents

A significant advancement in the van Leusen synthesis was the introduction of α-substituted TosMIC derivatives. By replacing one of the acidic protons on the α-carbon with an alkyl or aryl group, it becomes possible to synthesize 1,4,5-trisubstituted imidazoles, which are otherwise difficult to access.[4] This modification significantly expands the synthetic utility of the reaction, allowing for greater control over the substitution pattern of the final imidazole product.[1]

Chlorinated TosMIC: A Frontier in van Leusen Chemistry

The use of an α-chloro substituted TosMIC in the van Leusen imidazole synthesis is not widely documented in peer-reviewed literature. However, the exploration of such a reagent is a logical and potentially advantageous extension of the existing methodology. The introduction of a chlorine atom at the α-position is expected to influence the reactivity of the TosMIC reagent in several ways:

-

Increased Acidity: The electron-withdrawing nature of the chlorine atom should further acidify the remaining α-proton, potentially allowing for the use of milder bases for deprotonation.

-

Modified Reactivity of the Intermediate: The presence of a chlorine atom on the imidazoline intermediate could open up avenues for further functionalization or influence the stereochemical outcome of the reaction.

-

Potential for Novel Scaffolds: The resulting 5-chloro-substituted imidazoles could serve as valuable intermediates for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position.

It is important to note that the stability of α-chloro-TosMIC and its propensity for side reactions, such as elimination, would need to be carefully considered during its synthesis and application.

Reaction Mechanism

The generally accepted mechanism for the van Leusen imidazole synthesis proceeds through the following key steps:[3][6]

-

Deprotonation of TosMIC: A base abstracts a proton from the acidic α-carbon of the TosMIC reagent to form a carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbon of the aldimine, forming a new carbon-carbon bond.

-

Cyclization: The nitrogen of the former isocyanide group attacks the imine carbon in a 5-endo-dig cyclization to form a five-membered imidazoline intermediate.

-

Aromatization: Elimination of the tosyl group and a proton from the imidazoline ring leads to the formation of the aromatic imidazole product.

The use of an α-substituted TosMIC follows the same general pathway, leading to a correspondingly substituted imidazole.[4]

Visualizing the Reaction Pathway

General van Leusen Imidazole Synthesis Workflow

Caption: General workflow for the van Leusen imidazole synthesis.

Proposed Mechanism with α-Chloro-TosMIC

Caption: Proposed mechanism for the van Leusen synthesis using α-chloro-TosMIC.

Experimental Protocols

Synthesis of a Representative 1,4,5-Trisubstituted Imidazole

This protocol is adapted from established procedures for the van Leusen three-component reaction.[7]

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

Amine (e.g., Benzylamine)

-

α-Substituted TosMIC (e.g., α-Tosylbenzyl isocyanide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

Imine Formation (in situ):

-

To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq.), the amine (1.0 eq.), and anhydrous methanol.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the aldimine.

-

-

Cycloaddition:

-

To the reaction mixture containing the in situ generated imine, add the α-substituted TosMIC (1.05 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4,5-trisubstituted imidazole.

-

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the van Leusen imidazole synthesis with α-substituted TosMIC reagents. These can be used as a starting point for optimization when using a novel chlorinated TosMIC.

| Parameter | Typical Range/Value | Notes |

| Solvent | Methanol, Ethanol, THF, DMF | Protic solvents like methanol are common. |

| Base | K₂CO₃, NaH, t-BuOK | K₂CO₃ is a mild and effective choice. |

| Temperature | Room Temperature to Reflux | Reaction rate is temperature-dependent. |

| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |

| Yield | 60 - 95% | Highly dependent on substrates. |

Troubleshooting and Field-Proven Insights

-

Low Yields:

-

Incomplete Imine Formation: Ensure anhydrous conditions and allow sufficient time for imine formation before adding the TosMIC reagent.

-

Inactive Base: Use freshly dried base.

-

Steric Hindrance: Highly substituted aldehydes or amines may react slower or give lower yields. Consider increasing the reaction temperature or time.

-

-

Side Reactions:

-

Formation of Oxazoles: If the aldehyde reacts with TosMIC before imine formation, oxazoles can be a byproduct. Ensure the amine is added first or concurrently with the aldehyde.

-

Decomposition of TosMIC: TosMIC reagents can be sensitive to strong bases and high temperatures. Add the base portion-wise or use a milder base.

-

-

Purification Challenges:

-

Polar Products: Imidazoles can be polar. A more polar solvent system may be required for chromatography.

-

Residual Tosyl Byproducts: The tosyl group is a good leaving group and its byproducts can sometimes co-elute with the product. Careful chromatography is essential.

-

Conclusion and Future Outlook

The van Leusen imidazole synthesis remains a powerful tool for the construction of this important heterocyclic motif. The use of α-substituted TosMIC reagents has significantly broadened the scope of this reaction. While the application of chlorinated TosMIC derivatives is a nascent area, it holds considerable promise for accessing novel 5-chloro-imidazoles, which are valuable precursors for further chemical transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this exciting frontier in heterocyclic chemistry. Further research into the synthesis, stability, and reactivity of α-chloro-TosMIC is warranted to fully unlock its synthetic potential.

References

- Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524.

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

- Ma, Y., Zhang, Y., & Zhang, J. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1134.

- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. In Multicomponent Reactions (pp. 1-12). Wiley-VCH.

-

NROChemistry. (2021, October 30). Van Leusen Reaction [Video]. YouTube. [Link]

- Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN Journal of Chemistry, 12(4), 1919-1926.

- Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159.

Sources

- 1. varsal.com [varsal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Imidazole synthesis [organic-chemistry.org]

Application Note: A Detailed Protocol for the Synthesis of 5-(2-Chlorophenyl)oxazoles via the Van Leusen Reaction

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, driving continuous demand for efficient and versatile synthetic methodologies.[1] The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and its derivatives, stands as one of the most convenient and robust methods for constructing this key structural motif.[2][3] This application note provides a comprehensive, field-tested protocol for the synthesis of oxazoles using a specialized TosMIC reagent, 1-Chloro-2-(isocyano(tosyl)methyl)benzene. This protocol details a base-mediated [3+2] cycloaddition with various aldehydes, yielding 5-(2-chlorophenyl)oxazole derivatives. We offer in-depth mechanistic explanations, step-by-step experimental procedures, data presentation, and troubleshooting guidance to enable researchers in drug development and organic synthesis to reliably execute this transformation.

Introduction and Scientific Rationale

Oxazole-containing molecules exhibit a wide spectrum of pharmacological activities, forming the core of numerous approved drugs and clinical candidates.[4] Their synthesis, therefore, is a subject of significant academic and industrial interest. Among the established synthetic routes, the Van Leusen reaction is highly valued for its operational simplicity, broad substrate scope, and the ready availability of starting materials.[3]

The classical Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) to react with an aldehyde in the presence of a base, typically affording a 5-substituted oxazole.[5] This protocol adapts the foundational principles of this reaction to a specific, functionalized TosMIC derivative: 1-Chloro-2-(isocyano(tosyl)methyl)benzene . The strategic placement of a chloro-substituent on the phenyl ring of the TosMIC reagent offers a key advantage: it provides a reactive handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions, thereby enabling rapid library generation and the exploration of chemical space around the oxazole core.

This guide is designed for researchers and drug development professionals, providing not just a procedural checklist but also the underlying chemical logic to empower users to adapt and troubleshoot the reaction effectively.

Reaction Principle and Mechanism

The synthesis proceeds via a well-established mechanism initiated by the deprotonation of the TosMIC derivative.[6] The unique reactivity of the starting material is driven by the combined electron-withdrawing effects of the tosyl (sulfonyl) and isocyano groups, which render the methylene proton highly acidic.[6]

The key mechanistic steps are as follows:

-

Deprotonation: A suitable base, such as potassium carbonate or potassium phosphate, abstracts the acidic proton from the methylene group of 1-Chloro-2-(isocyano(tosyl)methyl)benzene, generating a stabilized carbanion.[6][7]

-

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde substrate. This step forms a transient alkoxide intermediate.

-

Intramolecular Cyclization (5-endo-dig): The alkoxide oxygen then attacks the electrophilic carbon of the isocyano group in a 5-endo-dig cyclization, forming a five-membered dihydrooxazole (oxazoline) ring.[6]

-

Elimination and Aromatization: In the presence of the base, the tosyl group, an excellent leaving group, is eliminated. This step is accompanied by the loss of a proton, leading to the formation of the stable, aromatic oxazole ring.[5][7]

Mechanistic Diagram

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 1-Chloro-2-(isocyano(tosyl)methyl)benzene with an aldehyde. For this example, we use 4-methoxybenzaldehyde as the coupling partner.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 1-Chloro-2-(isocyano(tosyl)methyl)benzene | ≥97% | (Custom or Commercial) | Handle with care due to strong odor. |

| 4-Methoxybenzaldehyde | ≥98% | Sigma-Aldrich, Acros, etc. | Use freshly distilled or high-purity grade. |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Sigma-Aldrich, Alfa Aesar | Grind to a fine powder before use. |

| Isopropanol (IPA) | Anhydrous, ≥99.5% | Various | Use a dry solvent for best results. |

| Ethyl Acetate | ACS Grade | Various | For extraction and chromatography. |

| Hexanes | ACS Grade | Various | For chromatography. |

| Deionized Water | - | In-house | For work-up. |

| Brine (Saturated NaCl) | - | In-house | For work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layers. |

| Microwave Synthesis Vial (10 mL) | - | CEM, Biotage, etc. | Ensure it is equipped with a stir bar. |

| Microwave Synthesizer | - | CEM, Biotage, etc. | For controlled heating. |

| Rotary Evaporator | - | Büchi, Heidolph, etc. | For solvent removal. |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck, etc. | For reaction monitoring. |

| Flash Chromatography System | - | Teledyne ISCO, Biotage | For purification. |

Step-by-Step Procedure

-

Reagent Preparation:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 1-Chloro-2-(isocyano(tosyl)methyl)benzene (1.0 mmol, 1.0 equiv).

-

Add the aldehyde substrate, e.g., 4-methoxybenzaldehyde (1.0 mmol, 1.0 equiv).

-

Add anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).[7] Note: Using two equivalents of a strong base is crucial for both the initial deprotonation and the final elimination step.[7]

-

Add 5 mL of anhydrous isopropanol (IPA).

-

-

Microwave-Assisted Reaction:

-

Seal the vial with a cap.

-

Place the vial inside the microwave synthesizer cavity.

-

Irradiate the reaction mixture at 60 °C for 8-15 minutes.[7] Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate mobile phase) until the starting material is consumed.[7]

-

-

Reaction Work-up:

-

After completion, allow the vial to cool to room temperature.[7]

-

Remove the solvent (IPA) under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).[7]

-

Combine the organic layers and wash sequentially with deionized water (10 mL) and brine (10 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude material can often be purified by washing with a cold non-polar solvent like a hexane/ether mixture to precipitate the pure product.[7]

-

If further purification is required, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and remove the solvent to yield the final product, 5-(2-chlorophenyl)-4-(4-methoxyphenyl)oxazole.

-

Safety Precautions

-

Isocyanides: These compounds are known for their extremely unpleasant and pervasive odor. All manipulations should be conducted in a well-ventilated fume hood.

-

Bases: Anhydrous potassium phosphate is corrosive. Avoid inhalation of dust and contact with skin and eyes.

-

Microwave Synthesizer: Operate the instrument according to the manufacturer's safety guidelines. Never exceed the recommended pressure or temperature limits for the vials.

Experimental Workflow and Data

General Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Representative Substrate Scope

The protocol is robust and compatible with a range of aldehydes. The table below illustrates expected products.

| Entry | Aldehyde Substrate | Product Structure | Expected Yield Range |

| 1 | Benzaldehyde | 5-(2-chlorophenyl)-4-phenyloxazole | 80-90% |

| 2 | 4-Methoxybenzaldehyde | 5-(2-chlorophenyl)-4-(4-methoxyphenyl)oxazole | 85-95% |

| 3 | 4-Nitrobenzaldehyde | 5-(2-chlorophenyl)-4-(4-nitrophenyl)oxazole | 88-96% |

| 4 | 2-Naphthaldehyde | 5-(2-chlorophenyl)-4-(naphthalen-2-yl)oxazole | 82-92% |

Note: Yields are estimated based on similar transformations in the literature. Aromatic aldehydes bearing electron-withdrawing groups tend to exhibit higher reactivity and yields.[2][3]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive base (not anhydrous).2. Wet solvent.3. Insufficient temperature or time. | 1. Use freshly opened or dried K₃PO₄.2. Use anhydrous grade solvent.3. Increase microwave irradiation time or slightly increase temperature (e.g., to 70 °C). |

| Formation of Side Products | 1. Aldehyde self-condensation (Cannizzaro reaction).2. Degradation of starting material. | 1. Ensure slow and controlled heating. Ensure base is not excessively strong for the aldehyde.2. Avoid prolonged heating times. Monitor reaction closely with TLC. |

| Difficult Purification | 1. Co-elution of product with starting material.2. Presence of p-toluenesulfinic acid byproduct. | 1. Optimize TLC conditions to achieve better separation before scaling to column chromatography.2. The aqueous work-up should effectively remove the sulfinic acid salt. Ensure the washing steps are performed thoroughly. |

Conclusion

This application note provides a reliable and efficient microwave-assisted protocol for the synthesis of 5-(2-chlorophenyl)oxazole derivatives from 1-Chloro-2-(isocyano(tosyl)methyl)benzene and various aldehydes. The methodology, grounded in the principles of the Van Leusen oxazole synthesis, offers high yields, short reaction times, and operational simplicity. The resulting products are valuable building blocks for chemical biology and drug discovery, featuring a strategically placed chlorine atom for subsequent diversification. This detailed guide serves as a practical resource for researchers aiming to synthesize functionalized oxazole libraries.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Sha, F., & Li, X. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1695. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

-

Kumar, A., & Kumar, S. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28169–28181. Available at: [Link]

-

Kaur, R., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

-

Rossi, E., et al. (2022). Oxazole Synthesis from Isocyanides. ResearchGate. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

Slideshare. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Application and Protocol Guide for the Deprotonation of 1-Chloro-2-(isocyano(tosyl)methyl)benzene

Introduction: Unlocking the Synthetic Potential of a Versatile Intermediate

1-Chloro-2-(isocyano(tosyl)methyl)benzene is a highly functionalized synthetic intermediate with significant potential in the construction of complex heterocyclic scaffolds, which are of paramount importance in drug discovery and materials science. The strategic placement of the isocyano, tosyl, and chloro groups on the benzylic framework provides a versatile platform for a variety of chemical transformations. The key to unlocking this potential lies in the selective deprotonation of the acidic proton at the carbon atom positioned between the electron-withdrawing isocyano and tosyl moieties. This deprotonation generates a powerful nucleophilic carbanion, which can then be engaged in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspects of base selection for the efficient and clean deprotonation of 1-Chloro-2-(isocyano(tosyl)methyl)benzene. We will delve into the theoretical underpinnings of this reaction, present a comparative analysis of suitable bases, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.

Theoretical Considerations for Optimal Base Selection

The successful deprotonation of 1-Chloro-2-(isocyano(tosyl)methyl)benzene hinges on a careful consideration of several key factors related to both the substrate and the choice of base.

Substrate Acidity: The Influence of Electron-Withdrawing Groups and the Ortho-Chloro Substituent

The proton on the benzylic carbon of the target molecule is significantly acidified by the presence of two powerful electron-withdrawing groups: the isocyano (-NC) and the tosyl (-SO₂C₆H₄CH₃) groups. These groups stabilize the resulting carbanion through inductive effects and, in the case of the tosyl group, through resonance delocalization of the negative charge into the sulfonyl group. The parent compound, tosylmethyl isocyanide (TosMIC), has an estimated pKa of approximately 14, indicating a relatively acidic carbon acid.[1][2]

The presence of the chloro substituent at the ortho position of the benzene ring is expected to further increase the acidity of the benzylic proton. This is due to the electron-withdrawing inductive effect of the chlorine atom, which helps to further stabilize the negative charge of the carbanion.[3] While steric hindrance from the ortho-chloro group could potentially impede the approach of a bulky base, this is generally less of a concern for the deprotonation of a relatively unhindered benzylic proton. The "ortho-effect" often leads to an increase in the acidity of benzoic acids, and a similar trend can be anticipated here.

Caption: Factors influencing the choice of base for deprotonation.

Comparative Analysis of Suitable Bases

The selection of an appropriate base is critical for achieving high yields and minimizing side reactions. The ideal base should be strong enough to quantitatively deprotonate the substrate without promoting undesired side reactions. Below is a comparative analysis of commonly employed bases for the deprotonation of activated methylene compounds like our target molecule.

| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |

| Triethylamine (Et₃N) | ~10.75[4] | Pros: Mild, non-nucleophilic, easy to handle. Cons: May not be strong enough for complete deprotonation, leading to equilibrium mixtures and lower yields. Best suited for reactions where the subsequent step is fast and irreversible. |

| Potassium tert-butoxide (t-BuOK) | ~17[5] | Pros: Strong, non-nucleophilic base, commercially available as a solid or in solution. Generally provides clean deprotonation. Cons: Can be sterically hindered, although less of an issue for this substrate. Hygroscopic. |

| Sodium Hydride (NaH) | ~35[6] | Pros: Very strong, non-nucleophilic base, insoluble in most organic solvents which can be advantageous for driving the reaction to completion as hydrogen gas evolves. Cons: Heterogeneous reaction can sometimes be slow or require elevated temperatures. Requires careful handling due to its flammability. |

| n-Butyllithium (n-BuLi) | ~50[7][8] | Pros: Extremely strong base, ensures rapid and complete deprotonation. Cons: Highly nucleophilic, which can lead to side reactions, particularly with the chloro-substituent (e.g., metal-halogen exchange) or the isocyano group. Requires strictly anhydrous conditions and inert atmosphere. |

For the deprotonation of 1-Chloro-2-(isocyano(tosyl)methyl)benzene, potassium tert-butoxide (t-BuOK) often represents the optimal choice, balancing sufficient basicity for complete deprotonation with minimal nucleophilicity, thereby reducing the risk of side reactions. Triethylamine may be suitable for specific applications where the resulting carbanion is immediately trapped, while stronger bases like NaH and n-BuLi should be used with caution due to the potential for undesired reactivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotonation of 1-Chloro-2-(isocyano(tosyl)methyl)benzene using different bases. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Deprotonation using Potassium tert-butoxide (t-BuOK)

This protocol is recommended for most applications requiring the generation of the carbanion for subsequent reactions.

Materials:

-

1-Chloro-2-(isocyano(tosyl)methyl)benzene

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Set up an oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

To the flask, add 1-Chloro-2-(isocyano(tosyl)methyl)benzene (1.0 equivalent).

-

Dissolve the substrate in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution or suspension of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.

-

Slowly add the t-BuOK solution/suspension to the stirred solution of the substrate at -78 °C via syringe.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation. The formation of the carbanion is often indicated by a color change.

-

The resulting carbanion solution is now ready for the addition of an electrophile.

Caption: General workflow for the deprotonation reaction.

Protocol 2: Deprotonation using Sodium Hydride (NaH)

This protocol is an alternative for large-scale reactions where the use of t-BuOK may be less practical.

Materials:

-

1-Chloro-2-(isocyano(tosyl)methyl)benzene

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Three-necked round-bottom flask with a condenser and dropping funnel

-

Magnetic stirrer and stir bar

Procedure:

-

To an oven-dried three-necked flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

-

Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF or DMF to the flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 1-Chloro-2-(isocyano(tosyl)methyl)benzene (1.0 equivalent) in anhydrous THF or DMF in a dropping funnel.

-

Add the substrate solution dropwise to the stirred NaH suspension at 0 °C. The evolution of hydrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases.

-

The resulting carbanion solution is ready for subsequent steps.

Reaction Monitoring and Troubleshooting

Monitoring the Reaction:

-

Thin-Layer Chromatography (TLC): Deprotonation can be indirectly monitored by TLC. After adding the base, a small aliquot of the reaction mixture can be quenched with a proton source (e.g., saturated aqueous NH₄Cl) and then spotted on a TLC plate against the starting material. The disappearance of the starting material spot indicates complete deprotonation.

-

¹H NMR Spectroscopy: For in-situ monitoring, a reaction can be set up in an NMR tube with a deuterated solvent. The disappearance of the singlet corresponding to the acidic benzylic proton and the appearance of new signals corresponding to the carbanion can be observed.[1][9]

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Deprotonation | - Insufficiently strong base.- Base has degraded due to moisture.- Insufficient reaction time or temperature. | - Use a stronger base (e.g., switch from Et₃N to t-BuOK).- Use freshly opened or properly stored base.- Increase reaction time or allow the reaction to warm to a higher temperature (e.g., from -78 °C to -40 °C). |

| Low Yield of Desired Product after Quenching with Electrophile | - Incomplete deprotonation.- Carbanion is unstable at the reaction temperature.- Side reactions with the solvent or impurities. | - Ensure complete deprotonation before adding the electrophile.- Maintain low temperatures throughout the reaction.- Use freshly distilled, anhydrous solvents. |

| Formation of Side Products | - Nucleophilic attack by the base (e.g., with n-BuLi).- Metal-halogen exchange (with organolithium bases).- Dimerization of the starting material.[10] | - Use a non-nucleophilic base like t-BuOK or NaH.- Avoid the use of n-BuLi or use it at very low temperatures with rapid quenching.- Ensure slow addition of the base to the substrate solution. |

Conclusion

The selection of an appropriate base is a critical parameter for the successful deprotonation of 1-Chloro-2-(isocyano(tosyl)methyl)benzene. A thorough understanding of the substrate's acidity, coupled with a careful evaluation of the properties of different bases, will enable researchers to optimize reaction conditions for the generation of the desired carbanion intermediate. For general applications, potassium tert-butoxide in THF at low temperatures provides a reliable and high-yielding method for this transformation, paving the way for the synthesis of novel and complex molecular architectures.

References

-

Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

The Ortho-Effect. (2024). Chemistry LibreTexts. [Link]

-

pKa Values of Common Bases. (n.d.). University of Wisconsin-Madison. [Link]

-

Triethylamine. (2023). Wikipedia. [Link]

-

TosMIC Whitepaper. (n.d.). Varsal. [Link]

-

n-Butyllithium. (2023). Wikipedia. [Link]

-

Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Molecular Diversity, 9(3), 153-167. [Link]

-

Reactions at the Benzylic Position. (n.d.). Chemistry Steps. [Link]

-

1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (2023). Molecules, 28(18), 6688. [Link]

-

Using NMR Spectroscopy: Methylene Groups and Signal Overlap. (2019). YouTube. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

-

Potassium t-Butoxide. (n.d.). Common Organic Chemistry. [Link]

-

TosMIC. (2023). Wikipedia. [Link]

-

What is the pKa of the conjugate acid of n-butyllithium? (2023). Brainly.com. [Link]

-

The Effect of Substituents on pKa. (n.d.). Lumen Learning. [Link]

-

H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. (2021). SJSU ScholarWorks. [Link]

-

Bordwell pKa Table. (n.d.). University of Wisconsin-Madison. [Link]

-

Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. (2020). Journal of the American Chemical Society, 142(12), 5537-5542. [Link]

-

Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1973). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 53, 102. [Link]

-

n-Butyllithium (n-BuLi). (n.d.). Common Organic Chemistry. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). Molecules, 23(10), 2664. [Link]

-

Benzene Side Chain Reactions. (2018). YouTube. [Link]

-

Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). (2017). Chemical Reviews, 117(11), 7458-7528. [Link]

-

Triethylamine (C6H15 N) is a commonly used base in... (2023). Chegg.com. [Link]

-

Substituent Effects on Acidity. (2023). OpenStax. [Link]

-

n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. (2023). Synfacts, 19(05), 0465-0465. [Link]

-

n Butyllithium. (n.d.). Scribd. [Link]

-

The Synthesis of Tetrakis(N,N-dimethylaminomethyl)ferrocene and Its Bimetallic Nickel(II) Dichloride Complex: The Search for Precursors for Methoxycarbonylation Ligands. (2022). Inorganics, 10(11), 188. [Link]

Sources

- 1. NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. varsal.com [varsal.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Triethylamine - Wikipedia [en.wikipedia.org]

- 5. Potassium t-Butoxide [commonorganicchemistry.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 8. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of van Leusen Imidazole Synthesis with 1-Chloro-2-(isocyano(tosyl)methyl)benzene: A Technical Support Guide

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, in the van Leusen reaction with the sterically demanding and electronically complex substrate, 1-Chloro-2-(isocyano(tosyl)methyl)benzene. As your dedicated support partner, we aim to provide in-depth troubleshooting strategies, backed by mechanistic insights and practical, field-proven protocols to enhance your experimental success.

Understanding the Core Challenge: Steric Hindrance and Beyond

The van Leusen imidazole synthesis is a powerful tool for the construction of imidazole rings, which are prevalent in many pharmaceuticals.[1][2] The reaction typically proceeds via a [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) derivative with an aldimine, facilitated by a base.[3] However, the ortho-chloro substituent in 1-Chloro-2-(isocyano(tosyl)methyl)benzene introduces significant steric hindrance around the reactive isocyanide and methylene carbons. This steric bulk can impede the approach of the aldimine, leading to a sluggish or incomplete reaction and, consequently, low yields.

Furthermore, the electron-withdrawing nature of the chloro group and the potential for intramolecular side reactions under basic conditions add layers of complexity to this specific transformation. This guide will dissect these challenges and provide a logical framework for systematic troubleshooting and optimization.

Troubleshooting Guide: From Low Yield to Optimized Protocol

Here, we address common issues encountered during the van Leusen reaction with 1-Chloro-2-(isocyano(tosyl)methyl)benzene in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction is showing very low conversion to the desired imidazole product, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is the most common issue with this substrate and can be attributed to several factors, primarily related to steric hindrance and suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Base and Solvent System:

The choice of base is critical in deprotonating the TosMIC derivative to form the reactive anion. With a sterically hindered substrate, a careful balance must be struck between a base strong enough to ensure complete deprotonation and one that does not promote side reactions.

-

Insight: Strong, non-nucleophilic bases are often preferred in van Leusen reactions.[2] However, for your specific substrate, a bulky base like potassium tert-butoxide (t-BuOK) might exacerbate steric issues. Conversely, a less hindered but still strong base like sodium hydride (NaH) could be more effective. Milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF can also be a good starting point, as this combination is often effective and can minimize side reactions.[2]

-

Actionable Protocol:

-

Screening Different Bases: Set up small-scale parallel reactions to screen a panel of bases. We recommend testing NaH, K2CO3, and DBU.

-

Solvent Optimization: The solvent plays a crucial role in reactant solubility and reaction rate. If you are using a non-polar solvent like THF, consider switching to a more polar aprotic solvent such as DMF or DMSO. These solvents can better solvate the ionic intermediates and may accelerate the reaction.

-

| Parameter | Condition A (Standard) | Condition B (Alternative 1) | Condition C (Alternative 2) |

| Base | K2CO3 | NaH | DBU |

| Solvent | DMF | THF | Acetonitrile |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |

2. Optimize Reaction Temperature:

-

Insight: While many van Leusen reactions proceed well at room temperature, sterically hindered substrates may require elevated temperatures to overcome the activation energy barrier. However, excessive heat can lead to decomposition of the reactants or products and promote side reactions.

-

Actionable Protocol:

-

Gradual Temperature Increase: If your reaction is sluggish at room temperature, try gradually increasing the temperature to 40-60 °C and monitor the progress by TLC or LC-MS.

-

Low-Temperature Start: For reactions with strong bases like NaH, it is often beneficial to start at a lower temperature (e.g., 0 °C) during the deprotonation step and then slowly warm the reaction to room temperature or slightly above.

-

3. Consider the Aldimine Partner:

-

Insight: The steric and electronic properties of the aldimine partner will also significantly impact the reaction outcome. An electron-poor or sterically unencumbered aldehyde will generally react more readily.

-

Actionable Protocol:

-

Aldehyde Choice: If your synthesis allows, choose an aldehyde with minimal steric bulk around the carbonyl group.

-

Pre-formation of the Aldimine: While the one-pot, three-component approach is convenient, pre-forming and isolating the aldimine can sometimes improve yields by ensuring its purity and allowing for more controlled addition to the deprotonated TosMIC derivative.

-

Question 2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

Answer: Byproduct formation is a strong indicator of competing reaction pathways. With 1-Chloro-2-(isocyano(tosyl)methyl)benzene, two potential side reactions are of particular concern: intramolecular cyclization and dimerization of the TosMIC reagent.

1. Intramolecular Cyclization:

-

Insight: The proximity of the ortho-chloro substituent to the reactive center raises the possibility of an intramolecular nucleophilic attack from the deprotonated methylene carbon, especially with a strong base. This could lead to the formation of a cyclized byproduct. While direct evidence for this specific substrate is limited, analogous reactions with ortho-substituted TosMIC derivatives have been shown to undergo intramolecular cyclization.

-

Actionable Protocol:

-

Use of a Milder Base: Employing a milder base like K2CO3 can disfavor the intramolecular pathway, which may require a stronger base to proceed at a significant rate.

-

Lower Reaction Temperature: Running the reaction at lower temperatures will generally favor the desired intermolecular reaction over a potentially higher activation energy intramolecular cyclization.

-

2. Dimerization of the TosMIC Reagent:

-

Insight: Under strongly basic conditions, the deprotonated TosMIC can act as a nucleophile and attack another molecule of the neutral TosMIC, leading to dimerization.

-

Actionable Protocol:

-

Order of Addition: Add the TosMIC derivative slowly to a solution of the aldimine and the base. This ensures that the concentration of the deprotonated TosMIC is kept low at any given time, minimizing the chance of self-condensation.

-

Excess of Aldimine: Using a slight excess (1.1-1.2 equivalents) of the aldimine can help to trap the deprotonated TosMIC as it is formed.

-

Experimental Protocols: A Step-by-Step Guide

Here are detailed protocols for performing the van Leusen reaction with 1-Chloro-2-(isocyano(tosyl)methyl)benzene, incorporating the troubleshooting strategies discussed above.

Protocol 1: General Procedure for the van Leusen Imidazole Synthesis (Three-Component)

-

Aldimine Formation (in situ): To a solution of the aldehyde (1.0 mmol) in anhydrous DMF (5 mL) is added the primary amine (1.0 mmol). The mixture is stirred at room temperature for 30 minutes.

-

Addition of TosMIC and Base: To the solution containing the in situ formed aldimine is added 1-Chloro-2-(isocyano(tosyl)methyl)benzene (1.0 mmol) followed by anhydrous K2CO3 (2.0 mmol).

-

Reaction: The reaction mixture is stirred at room temperature (or heated to 40-60 °C if necessary) and the progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Optimization of Reaction Conditions

To systematically optimize your reaction, we recommend setting up a small-scale reaction grid.

| Reaction | Base (2 eq.) | Solvent | Temperature |

| 1 | K2CO3 | DMF | Room Temp. |

| 2 | K2CO3 | DMF | 50 °C |

| 3 | NaH (1.2 eq.) | THF | 0 °C to RT |

| 4 | DBU (1.5 eq.) | Acetonitrile | Room Temp. |

Monitor each reaction at regular intervals (e.g., 2h, 6h, 24h) by TLC or LC-MS to determine the optimal conditions for your specific aldehyde and amine partners.

Visualizing the Process: Reaction Mechanism and Troubleshooting Workflow

The van Leusen Imidazole Synthesis Mechanism

Caption: The mechanism of the van Leusen imidazole synthesis.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tosyl group in the van Leusen reaction?

A1: The tosyl (p-toluenesulfonyl) group serves two primary functions: it is a strong electron-withdrawing group that increases the acidity of the adjacent methylene protons, facilitating deprotonation by a base. Secondly, it acts as a good leaving group in the final elimination step to form the aromatic imidazole ring.[4]

Q2: Can I use a one-pot, three-component reaction for this substrate?

A2: Yes, the one-pot, three-component reaction (vL-3CR) is a viable approach.[5] However, if you are experiencing low yields or significant byproduct formation, we recommend the two-step procedure where the aldimine is pre-formed and purified before reacting it with the TosMIC derivative. This allows for greater control over the reaction stoichiometry and can help to minimize side reactions.

Q3: Are there any alternative methods for synthesizing imidazoles if the van Leusen reaction fails with my substrate?

A3: While the van Leusen reaction is very versatile, other methods for imidazole synthesis exist, such as the Debus-Radziszewski synthesis or various metal-catalyzed cross-coupling strategies.[1] The choice of method will depend on the specific substitution pattern you wish to achieve and the functional group tolerance of your starting materials. A comprehensive review of imidazole synthesis methods can provide further options.[6]

Q4: How can I confirm the purity of my 1-Chloro-2-(isocyano(tosyl)methyl)benzene starting material?

A4: The purity of your TosMIC derivative is crucial for a successful reaction. We recommend verifying its purity by 1H NMR and 13C NMR spectroscopy and checking its melting point. Impurities can interfere with the reaction and lead to lower yields.

We trust that this comprehensive guide will serve as a valuable resource in your research endeavors. Should you require further assistance, please do not hesitate to contact our technical support team.

References

-